5-Benzyloxy-pyridin-2-ylamine hydrochloride
Overview
Description
5-Benzyloxy-pyridin-2-ylamine hydrochloride is a chemical compound with the CAS Number: 953045-50-6 . It has a molecular weight of 236.7 and its molecular formula is C12H13ClN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O.ClH/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H2,13,14);1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a yellow solid .Scientific Research Applications
Inhibitors and Therapeutic Agents
Compounds with pyridine moieties, like those involved in the development of leukotriene synthesis inhibitors, are significant in medicinal chemistry for their potential therapeutic applications. For example, a study described the development of potent and selective inhibitors targeting the 5-lipoxygenase-activating protein (FLAP), essential for leukotriene synthesis. These compounds showed efficacy in models of allergen-induced asthma, highlighting their potential as therapeutic agents (Hutchinson et al., 2009).
Conducting Polymers
Research into conducting polymers based on pyrrole and pyridine derivatives has shown promising applications in material science. For instance, electrochemical polymerization of bis(pyrrol-2-yl) arylenes yielded polymers with low oxidation potentials and high stability in their conducting form, indicating potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).
Corrosion Inhibition
Pyridine derivatives have also been explored as corrosion inhibitors for metals, demonstrating the chemical versatility of these compounds. A study on the corrosion inhibition of mild steel in hydrochloric acid by benzylidene-pyridine-2-yl-amine derivatives showed these compounds effectively protect against corrosion, emphasizing their importance in industrial applications (Ashassi-Sorkhabi et al., 2005).
Catalysis
The use of pyridine-based compounds in catalysis, such as in direct sulfenylation reactions, showcases their role in synthetic chemistry. A study described a nickel-catalyzed, benzoic acid-promoted sulfenylation of arenes, employing a pyridine derivative as a directing group. This research underscores the utility of pyridine-based compounds in developing novel synthetic methodologies (Yang et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-phenylmethoxypyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMQLVOVIJXEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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